molecular formula C19H17FN8O B11528994 6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11528994
M. Wt: 392.4 g/mol
InChI Key: XPBYGEMOCYWGRW-SRZZPIQSSA-N
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Description

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, hydrazine, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone intermediate: This involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate under acidic conditions.

    Cyclization to form the oxadiazole ring: The hydrazone intermediate undergoes cyclization with an appropriate reagent, such as phosphoryl chloride, to form the oxadiazole ring.

    Introduction of the fluorophenyl group: The final step involves the coupling of the oxadiazole intermediate with 4-fluoroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
  • 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Uniqueness

The uniqueness of 6-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C19H17FN8O

Molecular Weight

392.4 g/mol

IUPAC Name

5-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C19H17FN8O/c1-28(2)15-9-3-12(4-10-15)11-21-25-17-16(22-14-7-5-13(20)6-8-14)23-18-19(24-17)27-29-26-18/h3-11H,1-2H3,(H,22,23,26)(H,24,25,27)/b21-11+

InChI Key

XPBYGEMOCYWGRW-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F

Origin of Product

United States

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